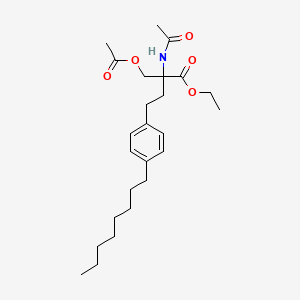![molecular formula C14H13BrClNS B13837830 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to a dihydrothieno[3,2-c]pyridinium ring system, with a bromide ion as the counterion. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through various cyclization reactions.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the thieno[3,2-c]pyridine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridinium Salt: The final step involves the quaternization of the nitrogen atom in the pyridine ring with methyl bromide, resulting in the formation of the pyridinium bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Chloride
- 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Iodide
- 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Fluoride
Uniqueness
5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and fluoride counterparts.
特性
分子式 |
C14H13BrClNS |
|---|---|
分子量 |
342.7 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium;bromide |
InChI |
InChI=1S/C14H13ClNS.BrH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8,10H,5,7,9H2;1H/q+1;/p-1 |
InChIキー |
PGHPLLSKUNJJRW-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](=CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
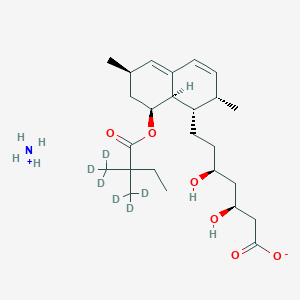
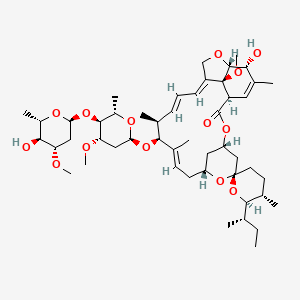
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
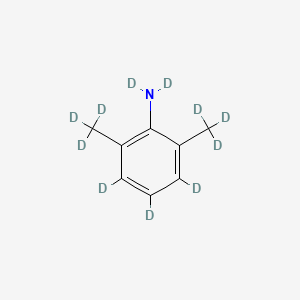
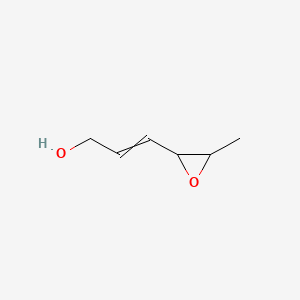
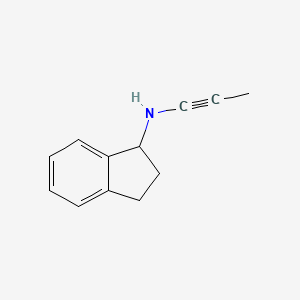
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
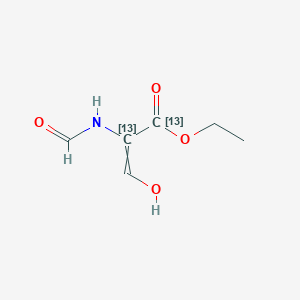
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
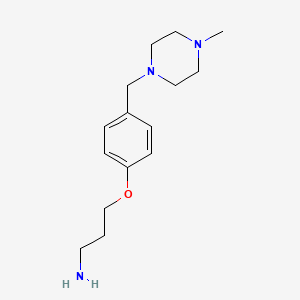
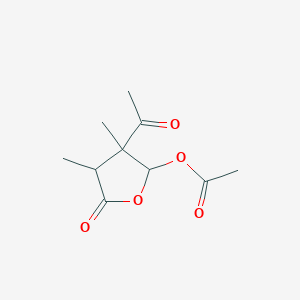
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
